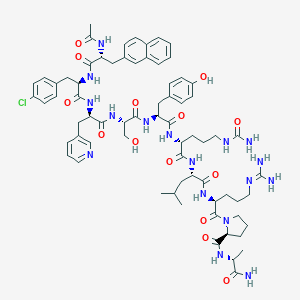

Cetrorelix

Description

Propriétés

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C70H92ClN17O14/c1-39(2)31-52(61(94)82-51(15-9-28-77-69(73)74)68(101)88-30-10-16-58(88)67(100)79-40(3)59(72)92)83-60(93)50(14-8-29-78-70(75)102)81-63(96)54(34-43-20-25-49(91)26-21-43)86-66(99)57(38-89)87-65(98)56(36-45-11-7-27-76-37-45)85-64(97)55(33-42-18-23-48(71)24-19-42)84-62(95)53(80-41(4)90)35-44-17-22-46-12-5-6-13-47(46)32-44/h5-7,11-13,17-27,32,37,39-40,50-58,89,91H,8-10,14-16,28-31,33-36,38H2,1-4H3,(H2,72,92)(H,79,100)(H,80,90)(H,81,96)(H,82,94)(H,83,93)(H,84,95)(H,85,97)(H,86,99)(H,87,98)(H4,73,74,77)(H3,75,78,102)/t40-,50-,51+,52+,53-,54+,55-,56-,57+,58+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBNPWPIBESPSIF-MHWMIDJBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCNC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CCCNC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC3=CN=CC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C70H92ClN17O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7040996 |

Source

|

| Record name | Cetrorelix | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1431.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Cetrorelix | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014261 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

6.94e-03 g/L |

Source

|

| Record name | Cetrorelix | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014261 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

120287-85-6 |

Source

|

| Record name | Cetrorelix [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120287856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cetrorelix | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00050 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cetrorelix | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-N-[(2S)-5-carbamimidamido-1-[(2S)-2-{[(1R)-1-carbamoylethyl]carbamoyl}pyrrolidin-1-yl]-1-oxopentan-2-yl]-2-[(2R)-5-(carbamoylamino)-2-[(2S)-2-[(2S)-2-[(2R)-2-[(2R)-3-(4-chlorophenyl)-2-[(2R)-2-acetamido-3-(naphthalen-2-yl)propanamido]propanamido]-3-(pyridin-3-yl)propanamido]-3-hydroxypropanamido]-3-(4-hydroxyphenyl)propanamido]pentanamido]-4-methylpentanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CETRORELIX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OON1HFZ4BA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CETRORELIX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7696 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cetrorelix | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014261 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

This guide provides a comprehensive overview of Cetrorelix, a synthetic decapeptide and potent gonadotropin-releasing hormone (GnRH) antagonist, tailored for researchers, scientists, and drug development professionals. It delves into its mechanism of action, experimental applications, and detailed protocols, presenting a vital resource for laboratory and clinical research.

SEO-Driven, Long-Tail Keywords

For researchers seeking specific information on this compound, the following long-tail keywords are highly relevant:

-

Mechanism & Signaling:

-

This compound GnRH receptor competitive binding kinetics

-

This compound downstream signaling pathway inhibition

-

This compound effect on LH and FSH suppression in vitro

-

GnRH antagonist versus agonist mechanism of action

-

This compound impact on Wnt signaling in ovarian tissue[1]

-

-

Experimental Protocols & Assays:

-

This compound HPLC analysis protocol for quantification[2]

-

In vivo this compound administration protocol for rodent models[3][4]

-

This compound solid-phase peptide synthesis (SPPS) methodology[5][6]

-

Receptor binding assay for this compound affinity

-

This compound stability and degradation analysis methods

-

-

Research Applications:

-

This compound use in murine models of endometriosis[3]

-

This compound for controlled ovarian stimulation in animal studies[4][7]

-

This compound in hormone-sensitive cancer cell line studies[8]

-

Investigating this compound for prostate cancer xenograft models[9]

-

This compound effect on ovarian fibrosis in aged mice[4]

-

-

Comparative & Formulation:

Core Concepts and Mechanism of Action

This compound is a synthetic decapeptide that functions as a third-generation gonadotropin-releasing hormone (GnRH) antagonist.[8][12] Its primary role is to inhibit the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary gland.[12][13]

Unlike GnRH agonists that induce an initial stimulatory "flare-up" effect before downregulating receptors, this compound provides immediate and reversible suppression.[9][14] This is achieved through direct, competitive blockade of GnRH receptors on pituitary cells.[9][13][15] By preventing the binding of endogenous GnRH, this compound effectively halts the downstream signaling cascade responsible for gonadotropin release, thus controlling ovulation and sex steroid production.[12][13][15] This rapid onset of action makes it a valuable tool in both clinical applications, such as assisted reproductive technologies (ART), and in research contexts requiring precise hormonal control.[9][14]

The molecular structure of this compound incorporates five unnatural amino acids, which contributes to its antagonistic properties and stability.[5]

Pharmacokinetic Profile

This compound is rapidly absorbed following subcutaneous injection, with an absolute bioavailability of approximately 85% in healthy females.[15] The maximum plasma concentration is typically reached within 1 to 2 hours post-administration.[12]

| Parameter | Value | Species/Context | Reference |

| Absolute Bioavailability | ~85% | Healthy Females | [15] |

| 100% | Rats | [11] | |

| 97% | Dogs | [11] | |

| Time to Max. Concentration | 1-2 hours | Humans | [12] |

| Elimination Half-Life | ~30 hours (single dose) | Humans | [12] |

| ~62.8 hours | Healthy Females (3 mg SC) | [15] | |

| 3.0 hours (IV) | Rats | [11] | |

| 9.3 hours (IV) | Dogs | [11] | |

| Metabolism | Transformed by peptidases | In vitro | [15] |

| Primary Metabolite | (1-4) peptide | In vitro | [15] |

| IC50 (Testosterone Suppression) | 1.39 ng/mL | Rats | [11] |

| 1.24 ng/mL | Dogs | [11] |

Applications in Scientific Research

This compound's potent and immediate suppression of the hypothalamic-pituitary-gonadal axis makes it a versatile tool across various research fields.

Reproductive Science and Infertility Models

In assisted reproductive technology (ART), this compound is used to prevent a premature luteinizing hormone (LH) surge during controlled ovarian stimulation.[14] For researchers, it serves as a reliable agent in animal models to synchronize estrous cycles and control ovulation timing. Studies in aged mice have shown that pre-treatment with this compound can improve the outcomes of superovulation protocols and reduce ovarian fibrosis, which is associated with aging.[4][7]

Endometriosis Research

Endometriosis is an estrogen-dependent disease.[16] this compound is used in animal models to study the effects of hormonal suppression on the growth and regression of endometriotic implants.[3][16] Research indicates that this compound can effectively reduce the size and histological severity of experimental endometriotic lesions, with an efficacy comparable to GnRH agonists like leuprolide but with a different side-effect profile.[3][17]

Oncology and Hormone-Dependent Cancers

GnRH receptors are expressed in various hormone-sensitive tumors, including those of the prostate, ovary, and breast, as well as in multiple myeloma.[8][9] this compound has demonstrated anti-proliferative effects in several cancer models.[9]

-

Ovarian Cancer: In platinum-resistant ovarian cancer models, this compound has shown activity, potentially mediated through LHRH receptors present on cancer cells.[18]

-

Prostate Cancer: By achieving rapid suppression of testosterone without the initial surge seen with agonists, this compound is a valuable agent for studying androgen-dependent prostate cancer.[9][13][19]

-

Multiple Myeloma: Studies have shown that this compound can inhibit the growth of human multiple myeloma cells both in vitro and in vivo by downregulating the NF-κB pathway, decreasing the phosphorylation of ERK1/2 and STAT3, and inducing apoptosis.[8][20]

References

- 1. The effect of GnRH antagonist this compound on Wnt signaling members in pubertal and adult mouse ovaries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development and Validation of a Reversed-phase HPLC Method for Assay of the Decapeptide this compound Acetate in Bulk and Pharmaceutical Dosage Forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of the effects of this compound, a GnRH antagonist, and leuprolide, a GnRH agonist, on experimental endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of this compound administration on ovarian stimulation in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 6. Synthesis of Diastereomerically Pure this compound Acetate by Using Fmoc Solid-Phase Peptide Synthesis (SPPS) Strategy: A Commercially Viable Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of this compound administration on ovarian stimulation in aged mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. academic.oup.com [academic.oup.com]

- 10. Prospective, randomized trial comparing this compound acetate and ganirelix acetate in a programmed, flexible protocol for premature luteinizing hormone surge prevention in assisted reproductive technologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Population pharmacokinetic/pharmacodynamic modeling of this compound, a novel LH-RH antagonist, and testosterone in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound in reproductive medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What is the mechanism of this compound? [synapse.patsnap.com]

- 14. tandfonline.com [tandfonline.com]

- 15. go.drugbank.com [go.drugbank.com]

- 16. This compound in the treatment of female infertility and endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Phase II study of this compound, a luteinizing hormone-releasing hormone antagonist in patients with platinum-resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Luteinizing hormone-releasing hormone antagonist this compound as primary single therapy in patients with advanced prostatic cancer and paraplegia due to metastatic invasion of spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Luteinizing Hormone-Releasing Hormone (LHRH)-I antagonist this compound inhibits myeloma cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application: Keywords focused on the techniques, protocols, and practical applications of using the Compound in research.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Olaparib, a pivotal PARP (Poly [ADP-ribose] polymerase) inhibitor in cancer therapy. This document details the compound's mechanism of action, summarizes key quantitative data from clinical trials, and provides detailed methodologies for essential experiments. Visualizations of critical signaling pathways, experimental workflows, and resistance mechanisms are included to facilitate a deeper understanding of Olaparib's role in oncology research and drug development.

Core Mechanism of Action: Inducing Synthetic Lethality

Olaparib is a potent inhibitor of PARP enzymes, particularly PARP1 and PARP2, which play a crucial role in the repair of DNA single-strand breaks (SSBs). In normal cells, if PARP is inhibited, these SSBs can escalate to more lethal double-strand breaks (DSBs) during DNA replication. However, healthy cells possess a robust alternative pathway for DSB repair called homologous recombination (HR), which relies on functional BRCA1 and BRCA2 proteins.

In cancer cells with mutations in BRCA1 or BRCA2 genes, the HR pathway is deficient. The inhibition of PARP by Olaparib in these cells leads to an accumulation of unrepaired DSBs, overwhelming the compromised DNA repair machinery. This dual insult results in genomic instability and, ultimately, cell death. This concept, where the combination of two otherwise non-lethal defects (PARP inhibition and HR deficiency) leads to cell death, is known as synthetic lethality.[1] This targeted approach allows for the selective killing of cancer cells while sparing normal, healthy cells with functional HR pathways.

Quantitative Data Summary

The efficacy of Olaparib has been demonstrated in numerous preclinical studies and clinical trials. The following tables summarize key quantitative data, including IC50 values in various cancer cell lines and pivotal clinical trial outcomes.

Table 1: Olaparib IC50 Values in Selected Cancer Cell Lines

| Cell Line | Cancer Type | BRCA Status | IC50 (µM) |

| HCT116 | Colorectal Cancer | Wild Type | 2.799 |

| HCT15 | Colorectal Cancer | Wild Type | 4.745 |

| SW480 | Colorectal Cancer | Wild Type | 12.42 |

| Multiple Breast Cancer Cell Lines | Breast Cancer | Various | 4.2 - 19.8 (MTT assay) |

| Multiple Breast Cancer Cell Lines | Breast Cancer | Various | 0.6 - 3.2 (Colony formation assay) |

| Ovarian Cancer Cell Lines | Ovarian Cancer | Various | 0.0003 - 21.7 |

| LNCaP-OR (Olaparib-Resistant) | Prostate Cancer | Wild Type | 4.41-fold increase vs. parental |

| C4-2B-OR (Olaparib-Resistant) | Prostate Cancer | Wild Type | 28.9-fold increase vs. parental |

| DU145-OR (Olaparib-Resistant) | Prostate Cancer | Wild Type | 3.78-fold increase vs. parental |

IC50 values can vary depending on the assay method and specific experimental conditions.

Table 2: Key Clinical Trial Data for Olaparib

| Trial Name (NCT ID) | Cancer Type | Treatment Arm | Control Arm | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Hazard Ratio (HR) for PFS | Hazard Ratio (HR) for OS |

| OlympiAD (NCT02000622) | gBRCAm HER2-Negative Metastatic Breast Cancer | Olaparib | Chemotherapy | 7.0 months | 19.3 months | 0.58 | 0.90 |

| SOLO-1 (NCT01844986) | BRCAm Advanced Ovarian Cancer (1st-line maintenance) | Olaparib | Placebo | Not Reached | Not Reached | 0.30 | 0.55 (at 7-year follow-up) |

| SOLO-2 (NCT01874353) | Platinum-Sensitive Relapsed BRCAm Ovarian Cancer (maintenance) | Olaparib | Placebo | 19.1 months | 51.7 months | Not specified in provided context | 0.74 |

| SOLO-3 (NCT02282020) | Platinum-Sensitive Relapsed gBRCAm Ovarian Cancer (≥2 prior lines) | Olaparib | Chemotherapy | 13.4 months | 34.9 months | 0.62 | 1.07 |

| PAOLA-1 (NCT02477644) | Advanced Ovarian Cancer (1st-line maintenance, HRD-positive) | Olaparib + Bevacizumab | Placebo + Bevacizumab | 37.2 months | 56.5 months | 0.41 (HRD-positive) | 0.62 (HRD-positive) |

gBRCAm: germline BRCA mutation; HER2: Human Epidermal Growth Factor Receptor 2; HRD: Homologous Recombination Deficiency. Data is based on the most recent available follow-up information from the respective trials.[2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are outlines for key experiments used to evaluate the efficacy and mechanism of Olaparib.

PARP Inhibition Assay

A common method to assess PARP inhibition is a competitive binding assay.[27][28]

Objective: To determine the ability of a test compound to inhibit the binding of a fluorescently labeled Olaparib probe to the PARP1 enzyme.

Materials:

-

Purified PARP1 enzyme

-

Olaparib-containing fluorescent probe

-

Assay buffer

-

Test compound (e.g., Olaparib as a positive control)

-

96-well microplate

-

Fluorescence polarization plate reader

Protocol:

-

Prepare a dilution series of the test compound in assay buffer.

-

In a 96-well plate, add the PARP1 enzyme to each well (except for blank controls).

-

Add the diluted test compound or control to the respective wells.

-

Add the Olaparib-containing fluorescent probe to all wells except the blank.

-

Incubate the plate at room temperature, protected from light, for a specified period (e.g., 30-90 minutes) to allow binding to reach equilibrium.

-

Measure the fluorescence polarization (FP) using a plate reader. A decrease in FP indicates displacement of the fluorescent probe by the test compound, signifying PARP1 inhibition.

-

Calculate the IC50 value of the test compound by plotting the percentage of inhibition against the compound concentration.

Synthetic Lethality Screening (siRNA-based)

This high-throughput screening method aims to identify genes whose silencing sensitizes cancer cells to Olaparib.[29][30]

Objective: To perform a genome-wide or targeted siRNA screen to identify synthetic lethal interactions with Olaparib.

Materials:

-

Cancer cell line of interest (e.g., BRCA-proficient)

-

siRNA library (targeting the human kinome or whole genome)

-

Transfection reagent

-

Olaparib

-

Cell culture medium and supplements

-

96- or 384-well plates

-

Cell viability assay reagent (e.g., CellTiter-Glo)

-

Luminometer

Protocol:

-

Seed cells in multi-well plates.

-

Transfect cells with the siRNA library, with each well receiving a unique siRNA. Include non-targeting siRNA as a negative control and siRNA targeting a known sensitizer gene (e.g., BRCA1) as a positive control.

-

After a set incubation period (e.g., 48-72 hours) to allow for gene knockdown, treat the cells with a sub-lethal concentration of Olaparib or vehicle control (DMSO).

-

Incubate the cells for an extended period (e.g., 5-7 days) to allow for the effects of the drug and gene knockdown to manifest.

-

Assess cell viability using a suitable assay.

-

Identify "hits" by comparing the viability of cells treated with a specific siRNA and Olaparib to those treated with the siRNA alone or with non-targeting siRNA and Olaparib. Genes whose knockdown significantly reduces cell viability in the presence of Olaparib are considered synthetic lethal partners.

Patient-Derived Xenograft (PDX) Models

PDX models are a powerful tool for in vivo evaluation of drug efficacy in a system that more closely recapitulates the human tumor environment.[31][32][33][34]

Objective: To establish and treat patient-derived xenografts with Olaparib to assess its anti-tumor activity in vivo.

Materials:

-

Fresh tumor tissue from a patient (obtained via biopsy or surgical resection)

-

Immunocompromised mice (e.g., NOD-SCID or NSG)

-

Surgical tools for implantation

-

Olaparib formulation for in vivo administration (e.g., oral gavage)

-

Vehicle control

-

Calipers for tumor measurement

Protocol:

-

Implantation: Surgically implant a small fragment of the patient's tumor tissue subcutaneously into the flank of an immunocompromised mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Measure tumor volume using calipers at set intervals.

-

Passaging: Once the tumor reaches a specific size (e.g., 1000-1500 mm³), sacrifice the mouse, excise the tumor, and passage it into a new cohort of mice for expansion.

-

Treatment Study: Once tumors in the experimental cohort reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.

-

Administer Olaparib or vehicle control to the respective groups according to the planned dosing schedule and route of administration.

-

Continue to monitor tumor growth and the general health of the mice throughout the study.

-

At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

-

Evaluate the efficacy of Olaparib by comparing the tumor growth inhibition in the treated group to the control group.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to Olaparib's mechanism and application.

Signaling Pathway: PARP Inhibition and Synthetic Lethality

Caption: PARP inhibition by Olaparib in BRCA-mutant cells leads to synthetic lethality.

Experimental Workflow: In Vitro Evaluation of Olaparib

Caption: A typical workflow for the in vitro evaluation of Olaparib's efficacy.

Logical Relationship: Mechanisms of Olaparib Resistance

Caption: Key mechanisms contributing to the development of resistance to Olaparib.

References

- 1. researchgate.net [researchgate.net]

- 2. OlympiAD final overall survival and tolerability results: Olaparib versus chemotherapy treatment of physician’s choice in patients with a germline BRCA mutation and HER2-negative metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. onclive.com [onclive.com]

- 4. onclive.com [onclive.com]

- 5. OlympiAD final overall survival and tolerability results: Olaparib versus chemotherapy treatment of physician's choice in patients with a germline BRCA mutation and HER2-negative metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Updated progression-free survival and final overall survival with maintenance olaparib plus bevacizumab according to clinical risk in patients with newly diagnosed advanced ovarian cancer in the phase III PAOLA-1/ENGOT-ov25 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Overall Survival With Maintenance Olaparib at a 7-Year Follow-Up in Patients With Newly Diagnosed Advanced Ovarian Cancer and a BRCA Mutation: The SOLO1/GOG 3004 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PAOLA-1 Phase 3 Trial – Efficacy of LYNPARZA® (olaparib) + Bevacizumab for Advanced Ovarian Cancer [lynparzahcp.com]

- 9. ascopubs.org [ascopubs.org]

- 10. ascopubs.org [ascopubs.org]

- 11. ascopubs.org [ascopubs.org]

- 12. Olaparib Maintenance Monotherapy in Patients With BRCA Mutated Ovarian Cancer Following First Line Platinum Based Chemotherapy. [clin.larvol.com]

- 13. merck.com [merck.com]

- 14. OlympiAD extended follow-up for overall survival and safety: olaparib versus chemotherapy treatment of physician’s choice in patients with a germline BRCA mutation and HER2-negative metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. OlympiAD Trial Shows Efficacy of Olaparib in Women with HER2-Negative Metastatic Breast Cancer and a Germline BRCA Mutation [theoncologynurse.com]

- 16. filehosting.pharmacm.com [filehosting.pharmacm.com]

- 17. ascopubs.org [ascopubs.org]

- 18. LYNPARZA SOLO-1 Trial: Efficacy in Ovarian Cancer | For HCPs [lynparzahcp.com]

- 19. ascopubs.org [ascopubs.org]

- 20. Results Reported for Olaparib Maintenance in Ovarian Cancer - The ASCO Post [ascopost.com]

- 21. targetedonc.com [targetedonc.com]

- 22. dailynews.ascopubs.org [dailynews.ascopubs.org]

- 23. ClinicalTrials.gov [clinicaltrials.gov]

- 24. ClinicalTrials.gov [clinicaltrials.gov]

- 25. onclive.com [onclive.com]

- 26. Olaparib plus bevacizumab first-line maintenance in ovarian cancer: final overall survival results from the PAOLA-1/ENGOT-ov25 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. bpsbioscience.com [bpsbioscience.com]

- 28. bpsbioscience.com [bpsbioscience.com]

- 29. A synthetic lethal siRNA screen identifying genes mediating sensitivity to a PARP inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. embopress.org [embopress.org]

- 31. Establishing and characterizing patient-derived xenografts using pre-chemotherapy percutaneous biopsy and post-chemotherapy surgical samples from a prospective neoadjuvant breast cancer study - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Using Patient-Derived Xenograft (PDX) Models as a ‘Black Box’ to Identify More Applicable Patients for ADP-Ribose Polymerase Inhibitor (PARPi) Treatment in Ovarian Cancer: Searching for Novel Molecular and Clinical Biomarkers and Performing a Prospective Preclinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 33. mayo.edu [mayo.edu]

- 34. Establishing and Maintaining an Extensive Library of Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization: Keywords addressing challenges, process improvements, and method refinements for experiments involving This Compound.

A Technical Guide to Troubleshooting and Optimization for [This Compound]

This guide provides an in-depth overview of common challenges, process improvements, and method refinements for experiments involving [This Compound]. It is intended for researchers, scientists, and drug development professionals to facilitate smoother, more reproducible experimental workflows.

Troubleshooting Common Experimental Challenges

Researchers may encounter several common issues when working with a novel compound. The following table summarizes these challenges and provides potential solutions and optimization strategies.

Table 1: Common Troubleshooting Scenarios for [This Compound]

| Challenge | Potential Cause | Suggested Solution & Optimization |

| Poor Solubility | The inherent physicochemical properties of [This Compound]. | Test a range of biocompatible solvents (e.g., DMSO, ethanol).Prepare stock solutions at higher concentrations and dilute further in aqueous media.Consider the use of solubility enhancers such as cyclodextrins. |

| Compound Instability | Degradation due to light, temperature, or pH. | Store stock solutions protected from light at -20°C or -80°C.Prepare fresh working solutions for each experiment.Assess stability in different buffers and media to determine optimal pH. |

| High Background Signal | Non-specific binding or autofluorescence of [This Compound]. | Include appropriate controls (vehicle-only, no-cell).Use alternative detection methods or fluorescent dyes with different excitation/emission spectra.Optimize washing steps in assays to remove unbound compound. |

| Low Potency/Efficacy | Suboptimal dosing, incubation time, or experimental conditions. | Perform dose-response and time-course experiments to determine optimal concentration and duration.Verify the biological activity of each new batch of [This Compound]. |

| Cell Toxicity | Off-target effects or solvent toxicity at high concentrations. | Ensure the final concentration of the solvent (e.g., DMSO) is below toxic levels (typically <0.5%).Conduct cytotoxicity assays to determine the therapeutic window.Investigate potential off-target interactions. |

Experimental Protocols: Method Refinements

Detailed and refined protocols are critical for reproducibility. The following section outlines a standardized methodology for a common assay used to evaluate [This Compound].

Protocol: Cell Viability Assay (MTT)

This protocol details the steps for assessing the effect of [This Compound] on cell viability using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

[Cell Line of Interest]

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

[This Compound] stock solution (e.g., 10 mM in DMSO)

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of [This Compound] in complete growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of DMSO) and untreated control wells.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 10 µL of MTT reagent to each well. Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results as a dose-response curve to determine the IC₅₀ value of [This Compound].

Visualizing Workflows and Pathways

Diagrams can clarify complex processes and relationships. The following visualizations illustrate a general experimental workflow and a hypothetical signaling pathway affected by [This Compound].

Please format the final output as a table with two columns: 'Category' and 'Long-tail Keyword'. Each keyword must be on its own separate row.

- 1. unleashed-technologies.com [unleashed-technologies.com]

- 2. Whitepaper | Drug Discovery News [drugdiscoverynews.com]

- 3. sp.ts.fujitsu.com [sp.ts.fujitsu.com]

- 4. Frontiers | Drug discovery and development: introduction to the general public and patient groups [frontiersin.org]

- 5. meshagency.com [meshagency.com]

- 6. Comprehensive Guide to Clinical Trial Protocol Design & Development | Clinical Leader [clinicalleader.com]

- 7. mdpi.com [mdpi.com]

- 8. Master Protocols for Drug and Biological Product Development - ECA Academy [gmp-compliance.org]

- 9. A guideline for reporting experimental protocols in life sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. oncotarget.com [oncotarget.com]

- 13. researchgate.net [researchgate.net]

- 14. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Cetrorelix GnRH Antagonist Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cetrorelix is a potent and clinically significant third-generation gonadotropin-releasing hormone (GnRH) antagonist. It plays a crucial role in reproductive medicine, particularly in assisted reproductive technologies (ART), by preventing premature luteinizing hormone (LH) surges. This technical guide provides a comprehensive overview of the this compound GnRH antagonist signaling pathway, its mechanism of action, and downstream physiological effects. It includes a detailed summary of quantitative data, experimental protocols for key assays, and visualizations of the signaling cascade and experimental workflows to support further research and drug development in this domain.

Introduction

Gonadotropin-releasing hormone (GnRH), a decapeptide produced in the hypothalamus, is the central regulator of the hypothalamic-pituitary-gonadal (HPG) axis. Its pulsatile release stimulates the anterior pituitary gland to secrete luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn govern gonadal function. This compound, a synthetic decapeptide analog of GnRH, acts as a competitive antagonist at the GnRH receptor. This action effectively and rapidly suppresses the secretion of LH and FSH, providing precise control over the reproductive cycle. This guide delves into the molecular interactions and signaling events that underpin the therapeutic effects of this compound.

The GnRH Antagonist Signaling Pathway

The primary mechanism of action of this compound is the competitive blockade of GnRH receptors on the surface of gonadotrope cells in the anterior pituitary. Unlike GnRH agonists, which initially stimulate and then downregulate the receptors, this compound provides immediate and reversible suppression of gonadotropin release.

The native GnRH receptor is a G-protein coupled receptor (GPCR) that, upon binding GnRH, primarily couples to Gαq/11. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade culminates in the synthesis and release of LH and FSH.

This compound, by competitively binding to the GnRH receptor, prevents the conformational changes necessary for G-protein activation, thereby inhibiting this entire downstream signaling pathway.

The Discovery and Development of Cetrorelix: A GnRH Antagonist Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cetrorelix is a potent and selective gonadotropin-releasing hormone (GnRH) antagonist that has become a cornerstone in reproductive medicine, particularly in assisted reproductive technologies (ART). This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of this compound. It details the synthetic chemistry, preclinical pharmacology, and clinical development of this decapeptide, with a focus on quantitative data and experimental methodologies. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development in the field of reproductive endocrinology.

Introduction: The Dawn of GnRH Antagonists

The journey to control the reproductive cycle for therapeutic purposes began with the elucidation of the structure of GnRH, a decapeptide that governs the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. While initial efforts focused on GnRH agonists, their therapeutic application is limited by an initial "flare-up" effect, a transient surge in gonadotropin secretion before downregulation of the GnRH receptor. This limitation spurred the development of GnRH antagonists, which offer immediate and reversible suppression of gonadotropin release without an initial stimulatory phase. This compound emerged as a third-generation GnRH antagonist with a favorable efficacy and safety profile.

Mechanism of Action: Competitive Blockade of the GnRH Receptor

This compound functions as a competitive antagonist at the GnRH receptor in the anterior pituitary gland. By binding to the receptor without activating it, this compound effectively blocks the endogenous GnRH from initiating the signaling cascade that leads to the synthesis and release of LH and FSH. This immediate and dose-dependent suppression of gonadotropins prevents the LH surge that triggers ovulation, allowing for precise control over the ovarian stimulation cycle in ART.

The GnRH Receptor Signaling Pathway

The GnRH receptor is a G-protein coupled receptor (GPCR). Upon binding of GnRH, the receptor activates a cascade of intracellular signaling events. This compound, by competitively inhibiting this initial binding, prevents the downstream signaling.

Caption: GnRH Receptor Signaling Pathway and the inhibitory action of this compound.

Synthesis of this compound

This compound is a synthetic decapeptide with the following amino acid sequence: Ac-D-Nal(2)-D-Phe(4Cl)-D-Pal(3)-Ser-Tyr-D-Cit-Leu-Arg-Pro-D-Ala-NH2. It is typically synthesized using solid-phase peptide synthesis (SPPS) employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Experimental Protocol: Solid-Phase Peptide Synthesis of this compound

The following is a generalized protocol for the solid-phase synthesis of this compound. Specific reagents and conditions may vary based on the scale and specific methodology employed.

-

Resin Preparation: A suitable resin, such as Rink Amide MBHA resin, is swelled in a solvent like dimethylformamide (DMF).

-

Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with a solution of piperidine in DMF (e.g., 20%).

-

Amino Acid Coupling: The first Fmoc-protected amino acid (Fmoc-D-Ala-OH) is activated using a coupling agent (e.g., HBTU/HOBt or DIC/HOBT) and coupled to the deprotected resin.

-

Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.

-

Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid in the this compound sequence, in the C-terminal to N-terminal direction.

-

Acetylation: After the final amino acid (D-Nal(2)) is coupled and its Fmoc group is removed, the N-terminus is acetylated using acetic anhydride.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilization: The purified this compound is lyophilized to obtain a stable, white powder.

Preclinical Development

The preclinical development of this compound involved a series of in vitro and in vivo studies to characterize its pharmacological profile, including its binding affinity, potency, and pharmacokinetic properties.

In Vitro Studies

In vitro assays are crucial for determining the binding affinity and functional antagonism of a drug candidate at its target receptor.

A common method to determine the binding affinity of this compound is a competitive radioligand binding assay.

-

Membrane Preparation: Membranes from cells expressing the GnRH receptor (e.g., pituitary cells or recombinant cell lines) are prepared.

-

Incubation: The membranes are incubated with a fixed concentration of a radiolabeled GnRH analog (e.g., ¹²⁵I-labeled buserelin) and varying concentrations of unlabeled this compound.

-

Separation: The bound and free radioligand are separated by filtration.

-

Quantification: The radioactivity of the filters (representing the bound radioligand) is measured using a gamma counter.

-

Data Analysis: The data are analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Caption: Workflow for a competitive GnRH receptor binding assay.

In Vivo Studies

In vivo studies in animal models are essential to evaluate the efficacy, pharmacokinetics, and safety of a drug candidate before human trials.

Animal models, such as rats and dogs, have been instrumental in characterizing the in vivo effects of this compound. These studies typically involve administering this compound and monitoring its effects on hormone levels (e.g., LH, testosterone) and reproductive processes.

Quantitative Preclinical Data

The following tables summarize key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Binding Affinity and Potency of this compound

| Parameter | Species | Value | Reference |

| IC50 | Rat | 1.39 ng/mL | [1] |

| IC50 | Dog | 1.24 ng/mL | [1] |

Table 2: Pharmacokinetic Parameters of this compound in Animals

| Parameter | Rat | Dog | Reference |

| Absolute Bioavailability (s.c.) | 100% | 97% | [1] |

| Elimination Half-life (i.v.) | 3.0 h | 9.3 h | [1] |

| Primary Route of Excretion | Feces (70%), Urine (25%) | Feces (41%), Urine (47%) | [2] |

Clinical Development

The clinical development of this compound focused on its application in ART to prevent premature LH surges during controlled ovarian stimulation.

Dose-Finding Studies

Initial clinical trials were designed to determine the optimal dose of this compound for effectively suppressing the LH surge without adversely affecting the outcomes of ART. These studies evaluated both single- and multiple-dose regimens.

Phase III Clinical Trials

Pivotal Phase III trials were conducted to compare the efficacy and safety of this compound with the then-standard GnRH agonist protocols. These trials demonstrated that this compound was as effective as GnRH agonists in preventing premature LH surges, with the added benefits of a shorter treatment duration and a lower incidence of ovarian hyperstimulation syndrome (OHSS).

Quantitative Clinical Data

The following tables summarize key quantitative data from clinical trials of this compound.

Table 3: Pharmacokinetic Parameters of this compound in Humans

| Parameter | Value | Reference |

| Absolute Bioavailability (s.c.) | 85% | [3] |

| Time to Maximum Concentration (Tmax) | 1-2 hours | [3] |

| Terminal Half-life (0.25 mg multiple dose) | ~30 hours | [4] |

Table 4: Efficacy of this compound in Preventing Premature LH Surge in ART

| Study | This compound Regimen | Number of Patients | LH Surge Rate (%) | Pregnancy Rate (%) | Reference |

| Wilcox et al. | 3 mg single dose | 93 | 0 | 38.7 | [5] |

| Retrospective Cohort | 0.25 mg multiple dose | 2365 | 4.9 | 54.8 (Clinical) | [6] |

| Prospective Randomized Trial | 0.25 mg multiple dose | 52 | 7 | 53.8 (Clinical) | [7] |

Note: Pregnancy rates can be defined differently across studies (e.g., clinical pregnancy, ongoing pregnancy, live birth rate). The specific definition is provided where available.

Conclusion

The discovery and development of this compound represent a significant advancement in reproductive medicine. Its mechanism as a potent and selective GnRH antagonist provides an effective and safe option for preventing premature LH surges in women undergoing controlled ovarian stimulation for ART. The immediate onset of action, reversibility, and favorable safety profile have established this compound as a valuable tool for clinicians and a cornerstone of modern ART protocols. This technical guide has provided a comprehensive overview of the key data and methodologies that have underpinned the successful development of this important therapeutic agent.

References

- 1. Population pharmacokinetic/pharmacodynamic modeling of this compound, a novel LH-RH antagonist, and testosterone in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Prospective, randomized trial comparing this compound acetate and ganirelix acetate in a programmed, flexible protocol for premature luteinizing hormone surge prevention in assisted reproductive technologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Comparison of pregnancy outcomes and safety between this compound and ganirelix in IVF/ICSI antagonist protocols: a retrospective cohort study [frontiersin.org]

- 7. GnRH antagonist-induced inhibition of the premature LH surge increases pregnancy rates in IUI-stimulated cycles. A prospective randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacodynamics of Cetrorelix: A Preclinical Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the preclinical pharmacodynamics of Cetrorelix, a potent gonadotropin-releasing hormone (GnRH) antagonist. This compound is a synthetic decapeptide used to prevent premature luteinizing hormone (LH) surges in clinical settings, particularly in assisted reproductive technologies.[1][2] Its mechanism relies on the immediate, dose-dependent, and reversible suppression of gonadotropins.[3][4] This guide summarizes key quantitative data from preclinical models, details common experimental protocols, and visualizes the underlying biological and experimental processes.

Core Mechanism of Action

This compound functions as a competitive antagonist of the gonadotropin-releasing hormone receptor (GnRH-R).[1][5] In the physiological state, GnRH, secreted by the hypothalamus, binds to GnRH-R on the gonadotroph cells of the anterior pituitary gland.[1] This interaction triggers a signaling cascade that results in the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][5]

This compound competitively binds to these same pituitary GnRH receptors without activating them.[1][2] This blockade prevents endogenous GnRH from binding and initiating the downstream signaling required for LH and FSH secretion.[1] The result is a rapid, dose-dependent suppression of gonadotropin release, which in turn reduces the production of sex steroids like testosterone and estradiol.[3][6] Unlike GnRH agonists, which cause an initial stimulatory "flare-up" effect, the antagonistic action of this compound leads to an immediate inhibition of hormone secretion.[3][7]

GnRH Signaling and this compound Antagonism

Caption: GnRH pathway and this compound's competitive antagonism at the pituitary GnRH receptor.

Quantitative Pharmacodynamic Data in Preclinical Models

Preclinical studies in various animal models, including rats, dogs, and non-human primates, have consistently demonstrated the dose-dependent efficacy of this compound in suppressing gonadotropins and sex steroids.

Table 1: Effects of this compound on Testosterone Suppression in Male Rats and Dogs

| Species | Dose | Route of Administration | Key Findings | Reference |

| Rat | Various | IV / SC | Absolute bioavailability of 100%. Plasma concentration of ~1.39 ng/mL (IC50) required to suppress testosterone production. Duration of suppression was longer at higher doses. | [8] |

| Rat | 0.25 - 1 mg/kg | SC | No significant ulcerogenic effect observed in fasted rats. | [9] |

| Rat | N/A | N/A | This compound threshold for testosterone suppression was determined to be 1 ng/mL. | [9] |

| Dog | Various | IV / SC | Absolute bioavailability of 97%. Plasma concentration of ~1.24 ng/mL (IC50) required to suppress testosterone production. | [8] |

| Dog | N/A | N/A | This compound threshold for testosterone suppression was determined to be 2 ng/mL. | [9] |

Table 2: Effects of this compound on Gonadotropin and Sex Steroid Suppression in Various Models

| Species | Model | Dose | Key Findings | Reference |

| Rat | Intact Female | 2.0 mg/rat | Sufficient to completely inhibit ovulation. | [3] |

| Rat | Pregnant | 15, 75, 150 µg/kg | At higher doses, delayed delivery and lower mean embryo weights were observed. | [10] |

| Marmoset Monkey | Female | 0.1 mg/100g BW | Delayed the expected progesterone rise by 21 to 41 days, indicating effective cycle down-regulation. | [11] |

| Llama | Female | 10 µg/kg (IV) | Effectively blocked pituitary GnRH receptors and suppressed LH secretion within 2 hours, preventing GnRH-induced ovulation. | [12] |

| Non-human Primate | Male | Daily Injections | Produced a 20-40 week fully reversible suppression of serum testosterone. | [13] |

Detailed Experimental Protocols

The following sections describe standard methodologies used in preclinical pharmacodynamic studies of this compound.

Hormone Level Measurement (Immunoassay)

The quantification of LH, FSH, and testosterone in plasma or serum is critical for evaluating the pharmacodynamic effect of this compound. Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA) are the most common methods.

Protocol: Radioimmunoassay (RIA) for Testosterone

-

Sample Collection: Collect whole blood from animals at baseline and at specified time points post-Cetrorelix administration. Centrifuge to separate plasma or serum and store at -80°C until analysis.

-

Standard Curve Preparation: Prepare a series of standards with known concentrations of testosterone to generate a standard curve.

-

Assay Procedure:

-

Pipette a specific volume of standards, quality controls, and unknown animal samples into coated tubes.

-

Add a fixed amount of radiolabeled testosterone (e.g., with Iodine-125) to each tube. The labeled hormone competes with the unlabeled hormone in the sample for binding to a limited amount of testosterone-specific antibody.

-

Add the testosterone-specific antibody to each tube.

-

Incubate the mixture for a specified period (e.g., 1-2 hours at 37°C or overnight at 4°C) to allow for competitive binding to reach equilibrium.

-

-

Separation: Add a precipitating reagent (e.g., a second antibody or polyethylene glycol) to separate the antibody-bound hormone from the free (unbound) hormone. Centrifuge the tubes to pellet the bound fraction.

-

Counting: Decant the supernatant and measure the radioactivity of the pellet using a gamma counter.

-

Data Analysis: The amount of radioactivity is inversely proportional to the concentration of unlabeled testosterone in the sample. Plot the standard curve and use it to determine the testosterone concentrations in the unknown samples.[14]

GnRH Receptor Binding Assay

Competitive receptor binding assays are used to determine the affinity of this compound for the GnRH receptor. These assays measure the ability of this compound to displace a radiolabeled GnRH analog from the receptor.

Protocol: Competitive Displacement Binding Assay

-

Receptor Preparation: Prepare a membrane fraction from cells expressing GnRH receptors (e.g., pituitary tissue or a cell line like CV-1 transfected with the rat GnRHR gene).[15][16] Homogenize the tissue/cells in a buffer and centrifuge to pellet the membrane fraction containing the receptors. Resuspend the pellet in an appropriate assay buffer.

-

Assay Setup: In a multiwell filter plate, combine:

-

The receptor membrane preparation.

-

A constant, low concentration of a radiolabeled GnRH agonist (e.g., [125I]-Buserelin).

-

Increasing concentrations of unlabeled this compound (the competitor).

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time (e.g., 90 minutes) to reach binding equilibrium.

-

Separation of Bound vs. Free Ligand: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.[16] The receptor-bound radioligand is retained on the filter, while the unbound ligand passes through.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Quantification: Dry the filter plate and add a scintillation cocktail to each well.[16] Measure the radioactivity retained on the filters using a microplate scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration. Use non-linear regression to fit the data and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).[16][17] This value is used to calculate the binding affinity (Ki).

Histological Analysis of Reproductive Organs

Histological examination of organs like the ovaries, testes, and prostate is used to assess the morphological changes resulting from the hormonal suppression induced by this compound.

Protocol: Hematoxylin and Eosin (H&E) Staining

-

Tissue Collection and Fixation: At the end of the study period, euthanize the animals and carefully dissect the target reproductive organs (e.g., ovaries, testes). Fix the tissues immediately in a 10% neutral buffered formalin solution for at least 24 hours to preserve the cellular structure.

-

Processing and Embedding: Dehydrate the fixed tissues through a series of graded ethanol solutions, clear with xylene, and embed them in paraffin wax to form solid blocks.

-

Sectioning: Use a microtome to cut thin sections (e.g., 4-5 µm thick) from the paraffin blocks.

-

Staining:

-

Mount the tissue sections onto glass microscope slides.

-

Deparaffinize the sections using xylene and rehydrate them through graded alcohols to water.

-

Stain with Hematoxylin, which colors cell nuclei blue-purple.

-

Differentiate with acid-alcohol to remove excess stain.

-

Stain with Eosin, which counterstains the cytoplasm and extracellular matrix in varying shades of pink.[18]

-

-

Dehydration and Mounting: Dehydrate the stained sections again through graded alcohols and xylene. Apply a coverslip using a permanent mounting medium.

-

Microscopic Examination: Examine the slides under a light microscope to evaluate tissue morphology. In the ovary, assess follicular development, the presence of corpora lutea, and signs of atresia.[19] In the testes, examine the seminiferous tubules for stages of spermatogenesis and the integrity of Leydig and Sertoli cells.

Preclinical Study Workflow

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound in reproductive medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. The LHRH antagonist this compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Effective suppression of luteinizing hormone and testosterone by single doses of the new gonadotropin-releasing hormone antagonist this compound (SB-75) in normal men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Population pharmacokinetic/pharmacodynamic modeling of this compound, a novel LH-RH antagonist, and testosterone in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Effects of the gonadotropin-releasing hormone antagonist this compound in the early postimplantation period on rat pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thieme E-Books & E-Journals - [thieme-connect.com]

- 12. This compound suppresses the preovulatory LH surge and ovulation induced by ovulation-inducing factor (OIF) present in llama seminal plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Pharmacokinetic-pharmacodynamic modeling of testosterone and luteinizing hormone suppression by this compound in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]

- 17. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Histomorphological Changes in a Rat Model of Polycystic Ovary Syndrome and the Contribution of Stevia Leaf Extract in Modulating the Ovarian Fibrosis, VEGF, and TGF-β Immunoexpressions: Comparison with Metformin - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Cetrorelix effect on downstream signaling cascades

An In-depth Technical Guide to Cetrorelix's Effect on Downstream Signaling Cascades

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent and selective gonadotropin-releasing hormone (GnRH) antagonist. Its primary clinical utility lies in its ability to achieve rapid and reversible suppression of gonadotropin secretion, which is crucial in assisted reproductive technologies (ART) and the management of hormone-sensitive conditions. This technical guide provides a detailed examination of the molecular mechanisms through which this compound exerts its effects, focusing on the downstream signaling cascades initiated by the GnRH receptor. We will explore the canonical Gq/11-phospholipase C pathway, present quantitative data on its hormonal and gene expression effects, detail relevant experimental protocols, and visualize the core signaling pathways and workflows.

Core Mechanism of Action at the GnRH Receptor

This compound is a synthetic decapeptide analogue of GnRH. It functions as a competitive antagonist at the GnRH receptor (GnRHR) located on the surface of gonadotroph cells in the anterior pituitary gland. Unlike GnRH agonists which initially cause a "flare-up" of gonadotropin release before downregulating the receptors, this compound provides immediate inhibition by physically blocking the binding of endogenous GnRH. This blockade is the initiating event that prevents the activation of all subsequent intracellular signaling pathways, leading to a rapid, dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) synthesis and secretion. The effects are reversible, with normal pituitary function resuming after the drug is cleared.

Caption: this compound competitively blocks GnRH receptors on the pituitary.

Inhibition of Primary Downstream Signaling Cascades

The GnRH receptor is a classic G-protein coupled receptor (GPCR), primarily associated with the Gαq/11 subunit. The binding of GnRH typically initiates a well-characterized signaling cascade, which is completely inhibited by this compound.

-

Phospholipase C (PLC) Activation: Upon GnRH binding, the activated Gαq/11 subunit stimulates phospholipase C-beta (PLCβ).

-

Second Messenger Production: PLCβ then hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3-Mediated Calcium Release: IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This rapid increase in cytosolic Ca2+ is a key signal for the exocytosis of pre-synthesized LH and FSH.

-

DAG-Mediated PKC and MAPK Activation: DAG remains in the cell membrane and, in conjunction with the elevated Ca2+, activates Protein Kinase C (PKC). Activated PKC isoforms then phosphorylate various downstream targets, including components of the Mitogen-Activated Protein Kinase (MAPK) pathways (e.g., ERK), which are crucial for regulating the transcription of the gonadotropin subunit genes (αGSU, LHβ, and FSHβ).

By blocking the initial GnRH-receptor interaction, this compound prevents G-protein coupling and thereby abrogates the production of IP3 and DAG, halting both the immediate release and the long-term synthesis of gonadotropins.

Caption: this compound blocks the GnRH-Gq/11-PLC signaling pathway.

Quantitative Effects on Hormonal and Gene Expression Levels

The inhibitory action of this compound translates into measurable changes in hormone levels and gene expression. The data below, compiled from various studies, illustrates these effects.

Table 1: Effect of a Single 3.0 mg this compound Dose on Serum Hormone Levels in Women

| Hormone | Effect | Nadir (Time to Max Suppression) | Recovery (Time to Baseline) |

|---|---|---|---|

| LH | Significant Reduction (p < 0.05) | 12-24 hours | ~96 hours (with rebound) |

| FSH | Significant Reduction (p < 0.05) | 24-48 hours | ~72 hours |

| Estradiol | Significant Reduction (p < 0.05) | 24-48 hours | ~72-96 hours |

Table 2: Dose-Dependent Suppression of Testosterone in Men (First 8 Hours Post-Administration)

| This compound Dose | Mean Testosterone Decline |

|---|---|

| 0.25 mg | 25% |

| 0.5 mg | 24% |

| 1.0 mg | 41% |

| 1.5 mg | 53% |

| 3.0 mg | 72% |

Table 3: this compound-Induced Changes in Gene Expression in Leiomyoma Cells (6h treatment)

| Gene | Effect | Fold Change (vs. Control) |

|---|---|---|

| GnRHR1 | Decrease | 0.5 ± 0.15 |

| COL1A1 | Decrease | 3.79 ± 0.7 |

| Fibronectin | No significant change | 0.92 ± 0.09 |

| Versican (V0) | Decrease | 0.14 ± 0.07 |

Modulation of Other Signaling Pathways

While the primary impact of this compound is the blockade of the GnRH-Gq-PLC axis, research in specific cellular contexts has revealed effects on other pathways, likely as an indirect consequence of removing the tonic GnRH signal.

-

Wnt Signaling: In a study on mouse ovaries, this compound administration affected the expression of specific Wnt signaling components. For instance, it decreased the expression of Frizzled receptor 1 (FZD1) in pubertal ovaries and reduced LRP-6 and β-catenin (CTNNB1) in adult ovaries, suggesting an interaction between GnRH/gonadotropin signaling and the Wnt pathway in ovarian development.

-

Melatonin Receptor Expression: In an immortalized GnRH neuronal cell line (GT1-7), which has an autocrine/paracrine GnRH signaling loop, treatment with this compound induced the expression of Melatonin Receptor 1a (MT1). This suggests that endogenous GnRH signaling tonically downregulates MT1 expression in these cells.

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used to study the effects of this compound.

Protocol 1: this compound Suppression Test for Assessing LH-Dependent Androgen Production

-

Objective: To determine if androgen excess is driven by pituitary LH secretion.

-

Methodology:

-

Baseline Sampling: Collect blood samples to establish baseline levels of serum LH, FSH, and relevant androgens (e.g., testosterone).

-

Administration: Administer this compound 0.25 mg subcutaneously, once or twice daily, for a defined period (e.g., 5 days).

-

Serial Sampling: Collect blood samples at regular intervals (e.g., daily) following administration to monitor the hormonal response.

-

Data Analysis: A significant suppression of both LH and the androgen of interest indicates an LH-dependent (likely ovarian) source of androgen production.

-

Caption: A typical workflow for diagnosing LH-dependent hyperandrogenism.

Protocol 2: In Vitro Analysis of this compound on Gene Expression

-

Objective: To determine the direct effect of blocking GnRHR signaling on target gene expression in a specific cell type.

-

Methodology:

-

Cell Culture: Plate cells of interest (e.g., primary leiomyoma cells, GT1-7 cells) in appropriate media and allow them to adhere.

-

Serum Starvation (Optional): Synchronize cells by incubating in serum-free or low-serum media for 12-24 hours.

-

Treatment: Treat cells with various concentrations of this compound (and appropriate vehicle controls) for different time points (e.g., 6, 24, 48 hours).

-

RNA Extraction: Lyse the cells and extract total RNA using a standardized kit. Assess RNA quality and quantity.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA.

-

Quantitative PCR (qPCR): Perform qPCR using primers specific for the genes of interest and appropriate housekeeping genes for normalization.

-

Data Analysis: Calculate the relative fold change in gene expression using a method like the ΔΔCt method.

-

Protocol 3: Controlled Ovarian Stimulation (Antagonist Protocol)

-

Objective: To prevent a premature LH surge during controlled ovarian stimulation for ART.

-

Methodology:

-

Ovarian Stimulation: Begin stimulation with gonadotropins (e.g., recombinant FSH) on day 2 or 3 of the menstrual cycle.

-

This compound Initiation (Fixed or Flexible):

-

Fixed: Administer this compound 0.25 mg SC daily, starting on stimulation day 5 or 6.

-

Flexible: Initiate this compound 0.25 mg SC daily when the lead follicle reaches a specific size (e.g., >12-14 mm) or serum estradiol rises to a certain level.

-

-

Monitoring: Monitor follicular growth via transvaginal ultrasound and serum hormone levels (estradiol, LH).

-

Continuation: Continue daily gonadotropins and this compound until criteria for final oocyte maturation are met.

-

Ovulation Trigger: Administer human chorionic gonadotropin (hCG) or a GnRH agonist to trigger final oocyte maturation. The last dose of this compound is typically given on the morning of the trigger day.

-

Conclusion

This compound exerts its profound physiological effects by competitively antagonizing the GnRH receptor, leading to an immediate and effective shutdown of the Gq/11-PLC-IP3/DAG signaling cascade. This mechanism effectively blocks both the acute release and chronic synthesis of pituitary gonadotropins. Quantitative studies consistently demonstrate a rapid, dose-dependent decrease in LH, FSH, and downstream sex steroids. While its primary mechanism is well-defined, emerging research suggests that the removal of the tonic GnRH signal can indirectly modulate other pathways, such as Wnt signaling in the ovary. The detailed protocols provided herein serve as a foundation for further investigation into the nuanced roles of this compound in reproductive biology and beyond.

In Vitro Characterization of Cetrorelix Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of Cetrorelix, a synthetic decapeptide analogue of Gonadotropin-Releasing Hormone (GnRH).[1] this compound is a potent and clinically established GnRH receptor antagonist used to prevent premature luteinizing hormone (LH) surges in women undergoing controlled ovarian stimulation for assisted reproductive technologies.[2][3][4] This document outlines its mechanism of action, presents key quantitative data from in vitro studies, provides detailed experimental protocols for its characterization, and visualizes complex pathways and workflows.

Mechanism of Action

This compound functions as a competitive antagonist of the Gonadotropin-Releasing Hormone Receptor (GnRH-R).[1][2][3] Unlike GnRH agonists which cause an initial stimulation of the receptor (a "flare-up" effect) before downregulation, this compound binds directly to GnRH receptors on pituitary gonadotroph cells and blocks the binding of endogenous GnRH without activating the receptor.[2] This immediate and reversible blockade inhibits the downstream signal transduction cascade responsible for the synthesis and secretion of the gonadotropins, luteinizing hormone (LH) and, to a lesser extent, follicle-stimulating hormone (FSH).[1][5] The suppression of LH is rapid, dose-dependent, and effectively prevents the LH surge that would otherwise trigger premature ovulation.[5][6]

Quantitative In Vitro Activity

The efficacy of a GnRH antagonist is determined by its binding affinity (Kd or Ki) and its functional potency (IC50). This compound demonstrates high-affinity binding to the human GnRH receptor and potent inhibition of its function.

| Parameter | Value | Description | Source(s) |

| Binding Affinity (Kd) | 0.19 ± 0.03 nM | Dissociation constant for the human LHRH receptor, indicating very high binding affinity. | [7] |

| Functional Potency (IC50) | 1.21 nM | Concentration of this compound required to inhibit 50% of the GnRH receptor's response in vitro. | [8] |

Note: Kd (dissociation constant) and Ki (inhibition constant) are measures of binding affinity. IC50 (half-maximal inhibitory concentration) is a measure of the functional strength of an inhibitor.

Experimental Protocols

The in vitro characterization of this compound involves a series of assays to determine its binding kinetics and functional antagonism at the GnRH receptor.

This assay quantifies the affinity of this compound for the GnRH receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) or dissociation constant (Kd) of this compound.

Materials:

-

Cells: A cell line stably or transiently expressing the human GnRH receptor (e.g., COS-7, HEK293 cells).[9]

-

Radioligand: A radiolabeled GnRH agonist or antagonist (e.g., 125I-Triptorelin or 125I-Cetrorelix).[10]

-

Test Compound: this compound, serially diluted.

-

Buffers: Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors), wash buffer.

-

Apparatus: 96-well plates, cell harvester, scintillation counter.

Methodology:

-

Cell Culture & Membrane Preparation:

-

Culture GnRH-R expressing cells to ~80-90% confluency.

-

Harvest cells and homogenize in a cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in the binding buffer and determine the protein concentration (e.g., via Bradford assay).

-

-

Binding Reaction:

-

In a 96-well plate, add a constant amount of cell membrane preparation to each well.

-

Add serially diluted this compound.

-

For non-specific binding (NSB) control wells, add a high concentration of unlabeled GnRH.

-

For total binding wells, add buffer only.

-

Initiate the binding reaction by adding the radioligand at a fixed concentration (typically near its Kd value).

-

Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Separation and Counting:

-

Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound.

-

Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound ligand.

-

Dry the filter plate and add scintillation fluid to each well.

-

Count the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Subtract the NSB counts from all other counts.

-